4-Bromo-3,3-dimethylbutanoic acid
Overview
Description
4-Bromo-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butanoic acid, where a bromine atom is attached to the fourth carbon, and two methyl groups are attached to the third carbon
Mechanism of Action
Target of Action
Brominated compounds like this one are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
Brominated compounds are known to participate in reactions such as the suzuki–miyaura cross-coupling . In this reaction, the bromine atom in the compound acts as a leaving group, allowing the carbon it was attached to participate in bond formation with another carbon atom .
Biochemical Pathways
As a brominated compound, it may be involved in various organic synthesis pathways, contributing to the formation of complex organic molecules .
Result of Action
As a reagent in organic synthesis, its primary effect is likely to be the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 4-Bromo-3,3-dimethylbutanoic acid can be influenced by various environmental factors. For example, the efficiency of reactions it participates in can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Its stability may also be affected by exposure to light, heat, or certain chemical substances.
Biochemical Analysis
Biochemical Properties
It is known that carboxylic acids, such as butanoic acid, can participate in various biochemical reactions, including esterification and decarboxylation . They can interact with enzymes, proteins, and other biomolecules, often serving as substrates for enzymatic reactions .
Cellular Effects
The specific cellular effects of 4-Bromo-3,3-dimethylbutanoic acid are not well-studied. Carboxylic acids can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that carboxylic acids are generally stable compounds .
Metabolic Pathways
Carboxylic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Carboxylic acids can be transported across cell membranes through various mechanisms, including passive diffusion and active transport .
Subcellular Localization
Carboxylic acids can be found in various subcellular compartments, depending on their specific properties and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,3-dimethylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethylbutanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,3-dimethylbutanoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
Substitution: Products include 3,3-dimethylbutanoic acid derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is 3,3-dimethylbutanoic acid.
Scientific Research Applications
4-Bromo-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3-dimethylbutanoic acid: Similar in structure but with the bromine atom attached to the second carbon.
3,3-Dimethylbutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3,3-dimethylbutanoic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3,3-dimethylbutanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
4-bromo-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSIWPPNFLFXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854432-06-7 | |
Record name | 4-bromo-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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